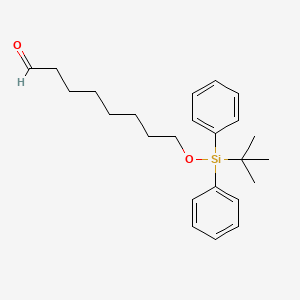

8-(tert-Butyldiphenylsiloxy)octanal

Description

Contextual Role in Complex Molecule Construction

The dual functionality of ω-hydroxy aldehydes makes them ideal for convergent syntheses, where large fragments of a target molecule are prepared separately before being joined together. The aldehyde group provides a handle for various carbon-carbon bond-forming reactions, such as Wittig reactions, aldol (B89426) additions, and Grignard reactions, enabling the extension of the carbon chain. Meanwhile, the protected hydroxyl group remains inert during these transformations.

The use of these bifunctional intermediates is prevalent in the synthesis of a wide array of natural products and biologically active compounds, including polyketides, macrolides, and pheromones. The ability to build a molecule from both ends of a linear chain provides a powerful and flexible approach to complex targets.

Structure

3D Structure

Properties

IUPAC Name |

8-[tert-butyl(diphenyl)silyl]oxyoctanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O2Si/c1-24(2,3)27(22-16-10-8-11-17-22,23-18-12-9-13-19-23)26-21-15-7-5-4-6-14-20-25/h8-13,16-20H,4-7,14-15,21H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDVZYUFZBULOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 8 Tert Butyldiphenylsiloxy Octanal

Retrosynthetic Pathways to 8-(tert-Butyldiphenylsiloxy)octanal

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. masterorganicchemistry.comresearchgate.net For this compound, the analysis reveals several viable synthetic routes originating from common precursors.

The primary disconnection breaks the silicon-oxygen bond, leading to 8-hydroxyoctanal (B1654321) and a silylating agent like tert-butyldiphenylsilyl chloride (TBDPSCl). This suggests a direct silylation of the commercially available hydroxyaldehyde. However, the presence of a reactive aldehyde group complicates this approach, necessitating chemoselective protection of the hydroxyl group.

An alternative disconnection targets the carbon-carbon bond framework, but a more practical approach involves functional group interconversion. The aldehyde can be viewed as an oxidation product of a primary alcohol, and the silyl (B83357) ether as the result of protecting a diol. This leads to two main retrosynthetic pathways:

Pathway A: Disconnection of the C-O bond of the silyl ether points to 8-hydroxyoctanal as the immediate precursor. This pathway relies on the selective silylation of the hydroxyl group in the presence of the aldehyde.

Pathway B: Viewing the aldehyde as an oxidized primary alcohol leads back to 8-(tert-butyldiphenylsiloxy)octan-1-ol. This intermediate can be synthesized from 1,8-octanediol (B150283) by monosilylation followed by oxidation of the remaining primary alcohol.

Pathway C: Another functional group interconversion considers the aldehyde as a reduction product of a carboxylic acid derivative. This pathway starts with the protection of 8-hydroxyoctanoic acid or its ester, followed by reduction to the aldehyde.

These retrosynthetic strategies form the basis for the synthetic methodologies discussed in the following sections.

Direct Silylation of 8-Hydroxyoctanal

This approach is the most direct, involving the selective protection of the hydroxyl group of 8-hydroxyoctanal. The key challenge is to silylate the alcohol without inducing side reactions at the aldehyde functionality, such as aldol (B89426) condensation or reduction by the reagents used.

Protocols for Selective Hydroxyl Protection with tert-Butyldiphenylsilyl Chloride (TBDPSCl)

The tert-butyldiphenylsilyl (TBDPS) group is a robust protecting group for alcohols, known for its stability under a wide range of conditions. Its steric bulk allows for selective protection of less hindered primary alcohols. The protection of 8-hydroxyoctanal can be achieved using TBDPSCl in the presence of a suitable base.

A general protocol involves dissolving 8-hydroxyoctanal in an aprotic solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). A base, typically imidazole (B134444) or 2,6-lutidine, is added to the solution, followed by the dropwise addition of TBDPSCl. Imidazole is often preferred as it acts as a catalyst and a base.

Table 1: Representative Protocol for Direct Silylation

| Parameter | Condition |

| Substrate | 8-Hydroxyoctanal |

| Reagent | tert-Butyldiphenylsilyl chloride (TBDPSCl) |

| Base | Imidazole |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters can be optimized:

Choice of Base: While imidazole is common, a non-nucleophilic base like 2,6-lutidine can be advantageous in preventing side reactions.

Solvent: Dichloromethane is a good choice due to its inertness and ease of removal. For less soluble substrates, DMF can be used, but its removal requires more care.

Temperature: Running the reaction at 0 °C initially and then allowing it to warm to room temperature can help control the initial exotherm and improve selectivity.

Stoichiometry: Using a slight excess of TBDPSCl (1.1-1.2 equivalents) and the base (2-2.5 equivalents) ensures complete conversion of the starting material.

Careful monitoring of the reaction by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts.

Transformations from Precursor Molecules

An alternative to direct silylation is the synthesis of this compound from precursor molecules where the aldehyde functionality is introduced at a later stage.

Oxidation of 1-(tert-Butyldiphenylsiloxy)octane

This pathway begins with the monosilylation of 1,8-octanediol to form 8-(tert-butyldiphenylsiloxy)octan-1-ol. This intermediate is then oxidized to the desired aldehyde. The key is to use a mild oxidation method that does not affect the silyl ether.

Several modern oxidation methods are suitable for this transformation:

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. The Swern oxidation is known for its mild conditions and high yields.

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that oxidizes primary alcohols to aldehydes under neutral conditions at room temperature. It is highly selective and tolerant of many protecting groups, including silyl ethers.

Table 2: Comparison of Oxidation Methods

| Method | Oxidizing Agent | Solvent | Temperature | Advantages |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | DCM | -78 °C to RT | High yields, mild conditions |

| Dess-Martin Oxidation | Dess-Martin Periodinane | DCM | Room Temperature | Neutral pH, high selectivity |

Reduction of Esters or Nitriles Derived from 8-(tert-Butyldiphenylsiloxy)octanoic Acid

This approach involves the partial reduction of a carboxylic acid derivative. The synthesis would start with the protection of 8-hydroxyoctanoic acid or its corresponding ester, followed by reduction.

The most common reagent for the partial reduction of esters to aldehydes is Diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures (-78 °C) to prevent over-reduction to the primary alcohol. A single equivalent of DIBAL-H is used to reduce the ester, such as methyl 8-(tert-butyldiphenylsilyloxy)octanoate, to the aldehyde.

Similarly, nitriles can be reduced to aldehydes using DIBAL-H. The reaction proceeds via an imine intermediate, which is hydrolyzed upon workup to yield the aldehyde.

Table 3: DIBAL-H Reduction of an Ester Precursor

| Parameter | Condition |

| Substrate | Methyl 8-(tert-butyldiphenylsilyloxy)octanoate |

| Reagent | Diisobutylaluminium hydride (DIBAL-H) |

| Solvent | Toluene or Dichloromethane |

| Temperature | -78 °C |

| Workup | Aqueous workup (e.g., Rochelle's salt) |

This method offers a reliable way to introduce the aldehyde functionality at the end of the synthetic sequence, avoiding potential complications with its reactivity in earlier steps.

Reactivity and Derivatization of the Aldehyde Moiety in 8 Tert Butyldiphenylsiloxy Octanal

Nucleophilic Addition Reactions at the Carbonyl Group

The electron-deficient carbonyl carbon of 8-(tert-butyldiphenylsiloxy)octanal is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Carbon-Carbon Bond Formations (e.g., Grignard, Organolithium, Wittig, Horner-Wadsworth-Emmons Reactions)

The formation of new carbon-carbon bonds at the aldehyde is a fundamental strategy in organic synthesis for chain extension and the construction of complex molecular architectures.

Grignard and Organolithium Reactions: Organometallic reagents such as Grignard (R-MgX) and organolithium (R-Li) reagents are potent nucleophiles that readily add to aldehydes. masterorganicchemistry.comorganic-chemistry.orgleah4sci.comyoutube.comlibretexts.orgmasterorganicchemistry.comdalalinstitute.comlibretexts.org The reaction of this compound with these reagents results in the formation of a secondary alcohol upon acidic workup. The choice of the organometallic reagent allows for the introduction of a wide range of alkyl, alkenyl, and aryl groups. Given the unhindered nature of the linear aldehyde, these reactions are generally high-yielding.

| Reagent | Product | Typical Conditions |

| RMgX | Secondary Alcohol | Diethyl ether or THF, followed by aqueous acid workup (e.g., NH4Cl) |

| RLi | Secondary Alcohol | Diethyl ether or THF, followed by aqueous acid workup (e.g., NH4Cl) |

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. masterorganicchemistry.comfrontiersin.orgnih.govmasterorganicchemistry.comorganic-chemistry.orglibretexts.orgyoutube.comnih.gov It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides (e.g., those derived from alkyl halides) typically lead to (Z)-alkenes, while stabilized ylides (e.g., those bearing an electron-withdrawing group) favor the formation of (E)-alkenes. frontiersin.org For a long-chain aldehyde like this compound, this reaction provides a reliable method for introducing a double bond at a specific position.

Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding Wittig reagents. masterorganicchemistry.comconicet.gov.arwikipedia.orgresearchgate.netuta.eduresearchgate.net A significant advantage of the HWE reaction is that it predominantly yields the thermodynamically more stable (E)-alkene. masterorganicchemistry.comwikipedia.org The water-soluble phosphate (B84403) byproduct also simplifies purification. This reaction is extensively used in the synthesis of natural products containing α,β-unsaturated carbonyl moieties. conicet.gov.ar

| Reaction | Reagent | Product | Key Features |

| Wittig | Ph3P=CHR | Alkene | Stereochemistry depends on ylide stability. frontiersin.org |

| HWE | (RO)2P(O)CH2R' | (E)-Alkene | Generally high (E)-selectivity; water-soluble byproduct. masterorganicchemistry.comwikipedia.org |

Heteroatom-Nucleophile Additions (e.g., Acetal and Hemiacetal Formation)

The addition of heteroatom nucleophiles, particularly alcohols, to the aldehyde group of this compound is a common transformation, often employed for protection or to introduce new functional groups.

Hemiacetal and Acetal Formation: In the presence of an alcohol, aldehydes reversibly form hemiacetals. masterorganicchemistry.comoit.edupearson.comscribd.comlibretexts.org This reaction is catalyzed by either acid or base. Hemiacetals are often unstable intermediates, though cyclic hemiacetals, especially five- and six-membered rings, can be quite stable. masterorganicchemistry.comoit.edulibretexts.org Further reaction of the hemiacetal with a second equivalent of alcohol under acidic conditions leads to the formation of a stable acetal. libretexts.org Acetals are excellent protecting groups for aldehydes due to their stability towards basic and nucleophilic reagents. libretexts.org Common diols like ethylene (B1197577) glycol are often used to form cyclic acetals.

| Reactant(s) | Product | Catalyst |

| One equivalent of alcohol | Hemiacetal | Acid or Base |

| Two equivalents of alcohol or a diol | Acetal | Acid |

α-Functionalization and Condensation Reactions

The presence of protons on the carbon atom adjacent to the carbonyl group (the α-carbon) allows for a different set of reactions involving the formation of enolates or enamines.

Aldol (B89426) and Related Condensation Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl compound. nih.govresearchgate.net This reaction can be catalyzed by acid or base and involves the reaction of an enolate (or enol) with another carbonyl compound. In the context of this compound, it can act as the electrophilic partner, reacting with an enolate, or it can be deprotonated to form an enolate itself, which can then react with another aldehyde or ketone. The initial β-hydroxy aldehyde product can often dehydrate under the reaction conditions to yield an α,β-unsaturated aldehyde. The synthesis of polyketide natural products frequently employs aldol-type reactions. frontiersin.orgnih.govresearchgate.netnih.gov

Enamine/Enolate Chemistry at the α-Position

Enolate Chemistry: The α-protons of this compound are acidic (pKa ≈ 16-20 for simple aldehydes) and can be removed by a suitable base to form a resonance-stabilized enolate. fiveable.memasterorganicchemistry.comlibretexts.orgpatsnap.comubc.ca This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, at the α-carbon. This allows for the introduction of substituents at the position adjacent to the carbonyl group. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control). masterorganicchemistry.com

Enamine Chemistry: Aldehydes react with secondary amines to form enamines. masterorganicchemistry.comlibretexts.orglibretexts.orgchemistrysteps.comyoutube.com Enamines are neutral analogues of enolates and are also excellent nucleophiles. masterorganicchemistry.com The Stork enamine synthesis utilizes enamines for the α-alkylation of aldehydes and ketones. The enamine formed from this compound and a secondary amine (e.g., pyrrolidine, morpholine) can be alkylated with an electrophile, followed by hydrolysis to regenerate the α-substituted aldehyde.

| Intermediate | Formation | Reactivity |

| Enolate | Deprotonation with a base (e.g., LDA, NaOH) | Nucleophilic attack on electrophiles at the α-carbon. masterorganicchemistry.comlibretexts.org |

| Enamine | Reaction with a secondary amine | Nucleophilic attack on electrophiles at the α-carbon. masterorganicchemistry.com |

Oxidation and Reduction Pathways of the Aldehyde

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4, generated from CrO3 or Na2Cr2O7 with acid), and milder reagents like silver oxide (Ag2O) in the Tollens' test. The Baeyer-Villiger oxidation, which typically converts ketones to esters and cyclic ketones to lactones, can also oxidize aldehydes to carboxylic acids using peroxy acids like m-CPBA. youtube.com For a molecule like this compound, care must be taken to choose an oxidizing agent that does not affect the silyl (B83357) ether protecting group.

Reduction: The aldehyde group is readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). NaBH4 is a milder reagent and is generally preferred for its chemoselectivity, as it will not reduce esters or carboxylic acids, which might be present in more complex molecules. LiAlH4 is a much stronger reducing agent and will reduce most carbonyl functionalities. researchgate.net The reduction of this compound would yield 8-(tert-butyldiphenylsiloxy)octan-1-ol.

| Transformation | Reagent | Product |

| Oxidation | KMnO4, H2CrO4, Ag2O, m-CPBA | Carboxylic Acid |

| Reduction | NaBH4, LiAlH4 | Primary Alcohol |

Selective Reduction to the Primary Alcohol

The reduction of the aldehyde in this compound to the corresponding primary alcohol, 8-(tert-butyldiphenylsiloxy)octan-1-ol, is a common and high-yielding transformation. This conversion is typically achieved using mild reducing agents to ensure the chemoselective reduction of the aldehyde in the presence of the silyl ether.

Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its excellent selectivity for aldehydes and ketones over other functional groups like esters. masterorganicchemistry.comyoutube.com The reaction is generally carried out in a protic solvent, such as methanol (B129727) or ethanol, at ambient or reduced temperatures to control the reaction rate and minimize potential side reactions. The hydride from sodium borohydride attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent protonation of the resulting alkoxide by the solvent yields the primary alcohol. youtube.com The TBDPS protecting group is stable under these conditions.

Research Findings:

In a typical laboratory procedure, this compound is dissolved in an appropriate alcoholic solvent, and sodium borohydride is added portion-wise. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified. The high efficiency of this reduction is a key step in multi-step syntheses where the terminal hydroxyl group needs to be revealed or further functionalized.

| Reagent | Solvent(s) | Temperature | Typical Yield |

| Sodium Borohydride | Methanol | 0 °C to RT | >95% |

| Lithium Borohydride | THF/Methanol | 0 °C to RT | >90% |

This table presents typical conditions and yields for the selective reduction of aldehydes in the presence of silyl ethers, based on established chemical literature.

Oxidation to the Carboxylic Acid

The oxidation of this compound to 8-(tert-butyldiphenylsiloxy)octanoic acid is another crucial transformation, converting the aldehyde into a carboxylic acid moiety for further synthetic applications, such as esterification or amidation. A variety of methods can be employed for this oxidation, with the Pinnick oxidation being a particularly effective choice due to its mild conditions and tolerance for other functional groups. wikipedia.orgnrochemistry.comwenxuecity.com

The Pinnick oxidation utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a buffer, typically a phosphate buffer, and a chlorine scavenger, such as 2-methyl-2-butene. wikipedia.orgnrochemistry.com This method is renowned for its ability to oxidize aldehydes to carboxylic acids with high yields and without affecting sensitive functional groups, including silyl ethers. wikipedia.orgwenxuecity.com The reaction proceeds through the formation of chlorous acid (HClO₂) in situ, which is the active oxidizing species. wikipedia.orgresearchgate.net

Research Findings:

For the oxidation of this compound, the aldehyde would be dissolved in a suitable solvent system, such as a mixture of tert-butanol (B103910) and water. Sodium chlorite and the scavenger are then added, and the reaction is allowed to proceed at room temperature. The progress of the oxidation can be monitored by TLC or other analytical techniques. The resulting 8-(tert-butyldiphenylsiloxy)octanoic acid can be isolated and purified using standard extraction and chromatographic methods. The robustness of the TBDPS group under these mild oxidative conditions ensures a clean conversion.

| Oxidation Method | Reagents | Solvent(s) | Typical Yield |

| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | >90% |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Acetone | Variable |

This table outlines common methods for the oxidation of aldehydes. The Pinnick oxidation is generally preferred for substrates with sensitive protecting groups like TBDPS ethers due to its mild and selective nature.

Stereoselective Transformations and Chiral Synthesis Applications of 8 Tert Butyldiphenylsiloxy Octanal

Asymmetric Induction in Aldehyde Reactions Utilizing Chiral Catalysts or Auxiliaries

The introduction of chirality at or near the aldehyde function of 8-(tert-Butyldiphenylsiloxy)octanal is a critical step in many synthetic routes. This is often achieved through the use of chiral catalysts or by temporarily attaching a chiral auxiliary to the molecule. These external sources of chirality influence the trajectory of incoming reagents, leading to a preference for one stereoisomeric product over the other.

A prominent strategy involves the asymmetric reduction of the aldehyde to a primary alcohol. While specific data on the reduction of this compound is not extensively documented in dedicated studies, the general principles of asymmetric catalysis can be applied. For instance, the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, is a well-established method for the enantioselective reduction of prochiral ketones and aldehydes. In a hypothetical application to this compound, the CBS reagent, in combination with a stoichiometric reducing agent like borane, would coordinate to the aldehyde's carbonyl oxygen. The chiral environment created by the catalyst would then direct the hydride delivery to one of the two enantiotopic faces of the aldehyde, yielding either the (R) or (S)-8-(tert-butyldiphenylsiloxy)octan-1-ol with high enantiomeric excess.

The table below illustrates the expected outcomes of such a catalyzed reaction, based on established models of asymmetric reduction.

| Catalyst Configuration | Expected Major Enantiomer |

| (R)-CBS | (R)-8-(tert-Butyldiphenylsiloxy)octan-1-ol |

| (S)-CBS | (S)-8-(tert-Butyldiphenylsiloxy)octan-1-ol |

Chiral auxiliaries offer another powerful approach. By converting the aldehyde into a chiral derivative, such as a chiral hydrazone or imine, subsequent nucleophilic additions can be rendered highly diastereoselective. For example, the reaction of this compound with a chiral hydrazine, like (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), would form a chiral hydrazone. The subsequent addition of a nucleophile, such as an organolithium or Grignard reagent, would proceed with a strong facial bias imposed by the chiral auxiliary. Finally, removal of the auxiliary would unmask the newly formed chiral center.

Diastereoselective Control in Reactions Involving Existing Stereocenters

When this compound already contains one or more stereocenters, either within the octanal (B89490) chain or as part of a more complex substrate, any subsequent reaction at the aldehyde must consider the influence of these existing chiral elements. This diastereoselective control is fundamental to the construction of molecules with multiple, well-defined stereocenters.

Consider a scenario where a methyl group is present at the C2 position of the octanal chain, creating (R)- or (S)-2-methyl-8-(tert-butyldiphenylsiloxy)octanal. The addition of a nucleophile, for instance a vinyl Grignard reagent, to the aldehyde would lead to the formation of a new stereocenter at C1. The stereochemical relationship between the existing center at C2 and the newly formed center at C1 will be dictated by the energetic favorability of the transition states. The Felkin-Ahn model predicts that the largest substituent at the adjacent stereocenter will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.

The expected major diastereomers from such a reaction are summarized in the table below:

| Starting Material | Nucleophile | Predicted Major Diastereomer |

| (R)-2-methyl-8-(tert-butyldiphenylsiloxy)octanal | Vinylmagnesium bromide | (1S,2R)-2-methyl-1-vinyl-8-(tert-butyldiphenylsiloxy)octan-1-ol |

| (S)-2-methyl-8-(tert-butyldiphenylsiloxy)octanal | Vinylmagnesium bromide | (1R,2S)-2-methyl-1-vinyl-8-(tert-butyldiphenylsiloxy)octan-1-ol |

Enantioselective Methodologies for Functionalization of the Aldehyde

Beyond reduction and simple nucleophilic addition, a wide range of enantioselective methodologies can be employed to functionalize the aldehyde group of this compound. These methods often rely on organocatalysis or transition-metal catalysis to achieve high levels of stereocontrol.

Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective transformation of aldehydes. Chiral secondary amines, such as proline and its derivatives, can catalyze a variety of reactions by forming a transient enamine or iminium ion with the aldehyde substrate. For example, an enantioselective alpha-amination or alpha-oxidation of this compound could be achieved using proline catalysis. In such a reaction, proline would react with the aldehyde to form a chiral enamine, which would then react with an electrophilic nitrogen or oxygen source. The stereochemistry of the newly formed C-N or C-O bond would be determined by the chiral environment of the proline catalyst.

The table below outlines potential enantioselective functionalizations of this compound using organocatalysis.

| Reaction Type | Catalyst | Reagent | Expected Product |

| α-Amination | (S)-Proline | Diethyl azodicarboxylate | Diethyl 1-((R)-2-formyl-7-(tert-butyldiphenylsiloxy)heptyl)hydrazine-1,2-dicarboxylate |

| α-Oxidation | (S)-Proline | Nitrosobenzene | (R)-2-(tert-Butyldiphenylsiloxy)-N-((S)-1-oxo-8-(tert-butyldiphenylsiloxy)octan-2-yl)aniline |

Transition-metal catalysis also provides a plethora of options for the enantioselective functionalization of aldehydes. For instance, enantioselective allylation reactions can be catalyzed by chiral transition-metal complexes. The reaction of this compound with an allylic boronate or silane (B1218182) in the presence of a chiral catalyst, such as a complex of rhodium or iridium with a chiral phosphine (B1218219) ligand, could generate a homoallylic alcohol with high enantiopurity. The specific stereochemical outcome would be dependent on the choice of metal and the chirality of the ligand.

Strategic Applications of 8 Tert Butyldiphenylsiloxy Octanal in Complex Organic Synthesis

Role as a Building Block in Polyketide and Fatty Acid Analog Synthesis

8-(tert-Butyldiphenylsiloxy)octanal serves as a quintessential C8 building block in the iterative synthesis of polyketide and fatty acid chains. The aldehyde functionality provides a reactive handle for various carbon-carbon bond-forming reactions, such as Wittig-type olefinations and aldol (B89426) additions, which are fundamental transformations in the assembly of these long-chain molecules. The bulky TBDPS protecting group offers robust protection of the terminal hydroxyl group throughout multi-step synthetic sequences, being stable to a wide range of reaction conditions, yet readily removable in the final stages of a synthesis.

The utility of this building block is prominently demonstrated in the construction of the unsaturated C1-C12 side-chain of the potent cytotoxic and antifungal polyketide, Spirangien A. nih.gov In this context, the eight-carbon backbone of the octanal (B89490) derivative provides a significant portion of the final carbon skeleton. Synthetic strategies often involve the extension of the carbon chain from the aldehyde terminus, followed by further functional group manipulations to install the requisite stereocenters and unsaturation. While the application of this compound is well-documented in the synthesis of this specific natural product, its broader use as a general building block for a wide array of polyketide and fatty acid analogs is a logical extension of its demonstrated utility, though less extensively reported in the literature.

| Reaction Type | Role of this compound | Significance in Polyketide/Fatty Acid Synthesis |

| Wittig Olefination | Provides the electrophilic aldehyde for reaction with a phosphonium (B103445) ylide. | A primary method for the stereoselective formation of carbon-carbon double bonds, crucial for unsaturated fatty acids and polyketides. |

| Aldol Addition | Acts as the electrophilic partner for an enolate nucleophile. | A powerful tool for the construction of β-hydroxy carbonyl motifs, a common structural feature in polyketides. |

Integration into Spirocyclic and Carbocyclic Systems

The formation of the spiroacetal core of Spirangien A is achieved through a highly convergent strategy, involving a reagent-controlled boron aldol coupling followed by spiroacetalization. nih.gov The successful execution of this intricate transformation is contingent upon the prior assembly of the linear precursors, including the fragment derived from this compound.

There is limited information available in the scientific literature regarding the specific application of this compound in the synthesis of carbocyclic systems. While the functional handles of the molecule would, in principle, allow for its use in various carbocyclization strategies, specific examples have not been widely reported.

Case Studies of Its Use in Total Synthesis of Natural Products and Pharmaceutical Scaffolds

The total synthesis of the myxobacterial metabolite, Spirangien A, represents a significant case study highlighting the strategic importance of this compound. Spirangien A is a complex polyketide natural product with potent antimitotic and antifungal activities. nih.gov Its intricate structure features a spiroketal core, thirteen stereocenters, and a conjugated pentaene side-chain. researchgate.net

In the total synthesis of (-)-Spirangien A, the C1-C12 unsaturated side-chain is constructed in a controlled manner and later attached to the spiroacetal core. nih.gov The synthesis of this side-chain often commences with this compound or a closely related derivative. A common synthetic route involves a Stork-Wittig olefination to introduce a vinyl iodide, which then serves as a handle for subsequent palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to build up the conjugated pentaene system. nih.govorganic-chemistry.org

The following table outlines the key steps in a representative synthesis of the C1-C12 fragment of Spirangien A, starting from a precursor readily available from this compound.

| Step | Reaction | Reagents | Intermediate | Purpose |

| 1 | Oxidation | Dess-Martin Periodinane | This compound | Generation of the key aldehyde from the corresponding alcohol. |

| 2 | Stork-Wittig Olefination | (Iodomethyl)triphenylphosphonium iodide, KHMDS | Vinyl Iodide | Installation of a vinyl iodide for subsequent cross-coupling. |

| 3 | Stille Cross-Coupling | Vinyl stannane, Pd catalyst | Dienoate | Formation of a conjugated diene system. |

| 4 | Further Coupling Reactions | Additional vinyl stannanes, Pd catalyst | Pentaene Side-Chain | Completion of the conjugated pentaene chromophore. |

The careful and strategic use of this compound in this synthesis underscores its value in the construction of complex pharmaceutical scaffolds and natural products. The robustness of the TBDPS protecting group is critical for the success of the multi-step synthesis of the delicate polyene side-chain. nih.govorganic-chemistry.org

Deprotection and Downstream Transformations of the Tert Butyldiphenylsiloxy Group

Methods for Selective Cleavage of the TBDPS Ether

Acid-Catalyzed Hydrolysis

The TBDPS group is known for its significant stability towards acidic conditions compared to other silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. wikipedia.orgharvard.edu This resilience is attributed to the steric hindrance provided by the bulky tert-butyl and phenyl groups surrounding the silicon atom. wikipedia.orgontosight.ai However, under specific and often harsh acidic conditions, the TBDPS ether can be cleaved.

Reagents such as 80% acetic acid or 50% trifluoroacetic acid (TFA) are generally ineffective at removing the TBDPS group, highlighting its stability. wikipedia.org More potent acidic systems, often in combination with a protic solvent, are required for successful deprotection. For instance, a catalytic amount of acetyl chloride in dry methanol (B129727) has been shown to deprotect TBDPS ethers in good yields. organic-chemistry.org It is important to note that the rate of acid-catalyzed hydrolysis is significantly influenced by steric factors, with less hindered silyl ethers being cleaved more rapidly. wikipedia.org

Table 1: Relative Stability of Silyl Ethers in Acidic Media

| Silyl Ether | Relative Rate of Cleavage |

| Trimethylsilyl (TMS) | 1 |

| Triethylsilyl (TES) | 64 |

| tert-Butyldimethylsilyl (TBDMS) | 20,000 |

| Triisopropylsilyl (TIPS) | 700,000 |

| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |

Data sourced from a comparative study on silyl ether stability. harvard.eduwikipedia.org

Fluoride-Mediated Desilylation (e.g., Tetrabutylammonium (B224687) Fluoride (B91410), TBAF)

The most prevalent and generally milder method for cleaving TBDPS ethers is through the use of fluoride ion sources. ontosight.airesearchgate.net The exceptional strength of the silicon-fluorine bond compared to the silicon-oxygen bond drives this reaction. nih.gov Tetrabutylammonium fluoride (TBAF) is the most commonly employed reagent for this purpose. chemspider.comorganic-chemistry.org The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (B95107) (THF). chemspider.com

While highly effective, the basicity of TBAF can sometimes lead to side reactions with base-sensitive functional groups in the substrate. chemspider.comiwu.edu To mitigate this, buffered fluoride sources such as TBAF buffered with acetic acid or the use of hydrogen fluoride-pyridine (HF-pyridine) can be employed. chemspider.comgelest.com Other fluoride reagents like tetrabutylammonium difluorotriphenylsilicate (TBAT) have also been utilized, offering advantages such as being anhydrous and less basic than TBAF. nih.govstackexchange.com

The ease of fluoride-mediated cleavage follows a different trend compared to acid-catalyzed hydrolysis, with TBDPS being more labile than the sterically hindered triisopropylsilyl (TIPS) group but more stable than the TBDMS group. wikipedia.org

Table 2: Common Reagents for Fluoride-Mediated Desilylation

| Reagent | Abbreviation | Typical Conditions | Notes |

| Tetrabutylammonium fluoride | TBAF | THF, 0 °C to rt | Most common, can be basic. chemspider.com |

| Hydrogen fluoride-pyridine | HF-pyridine | THF or CH₃CN | Buffered, less basic than TBAF. gelest.com |

| Tetrabutylammonium difluorotriphenylsilicate | TBAT | DMF, 150 °C | Anhydrous, less basic. nih.gov |

| Potassium fluoride dihydrate | KF·2H₂O | CH₃CN | Used with chlorotrimethylsilane. organic-chemistry.org |

Subsequent Transformations of the Regenerated Primary Alcohol Functionality

Upon successful deprotection of the TBDPS ether from 8-(tert-butyldiphenylsiloxy)octanal, the regenerated primary alcohol in the resulting 8-hydroxyoctanal (B1654321) opens up a plethora of possibilities for further chemical transformations. The aldehyde functionality also provides a reactive handle for various synthetic operations.

The primary alcohol can undergo a wide range of reactions, including:

Oxidation: The primary alcohol can be oxidized to a carboxylic acid using strong oxidizing agents or to an aldehyde (if the initial deprotection did not affect the existing aldehyde). However, since the starting material is an aldehyde, this is less common unless the aldehyde is first protected.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions yields esters.

Etherification: Formation of ethers can be achieved through reactions like the Williamson ether synthesis.

Conversion to Halides: The alcohol can be converted to the corresponding alkyl halide using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides).

Nucleophilic Substitution: The hydroxyl group can be transformed into a better leaving group (e.g., a tosylate) and then displaced by a variety of nucleophiles.

The aldehyde group in 8-hydroxyoctanal can participate in reactions such as:

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.

Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.

Aldol (B89426) Condensation: Reaction with enolates to form β-hydroxy aldehydes or ketones.

The bifunctional nature of 8-hydroxyoctanal, possessing both an alcohol and an aldehyde, makes it a versatile intermediate for the synthesis of a wide array of target molecules.

Advanced Research Directions and Future Perspectives in 8 Tert Butyldiphenylsiloxy Octanal Chemistry

Development of Chemo- and Regioselective Methodologies

The presence of two distinct functional groups in 8-(tert-Butyldiphenylsiloxy)octanal—the aldehyde and the bulky silyl (B83357) ether—necessitates the development of highly chemo- and regioselective reaction methodologies. Future research will likely focus on transformations that can selectively target one group while leaving the other intact, or that can orchestrate a sequence of reactions involving both functionalities in a controlled manner.

A key area of development will be the selective functionalization of the aldehyde group in the presence of the TBDPS ether. While the TBDPS group is known for its considerable stability under a range of conditions, highly reactive reagents or harsh reaction conditions can lead to its cleavage. researchgate.net Therefore, the exploration of mild and highly selective methods for olefination, aldol (B89426) additions, reductive aminations, and other classical aldehyde transformations will continue to be a priority. For instance, the use of organocatalysts or chemoselective enzymatic transformations could provide pathways to desired products with high fidelity, avoiding the need for deprotection and reprotection steps.

Conversely, methodologies that allow for selective reactions at the C-Si bond or the aryl rings of the TBDPS group without affecting the aldehyde would be highly valuable. While less common, such transformations could open up avenues for late-stage functionalization of molecules derived from this compound.

Exploration of Novel Catalytic Systems for Aldehyde Transformations

The aldehyde moiety of this compound is a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The development of novel catalytic systems that can effectively and stereoselectively transform this aldehyde will be a major thrust of future research.

Organocatalysis, in particular, holds significant promise. Catalysts such as proline and its derivatives, including diphenylprolinol silyl ethers, have been shown to be highly effective in promoting asymmetric Michael additions and other conjugate additions to α,β-unsaturated aldehydes. mdpi.comorganic-chemistry.org Adapting these systems for reactions involving this compound could lead to the enantioselective synthesis of complex chiral building blocks. The bulky TBDPS group may play a crucial role in the stereochemical outcome of such reactions, influencing the approach of the catalyst and reactants.

Transition metal catalysis also offers a vast playground for innovation. For example, rhodium-catalyzed hydroformylation of an alkene precursor could be a route to the aldehyde itself, and subsequent metal-catalyzed reactions like hydrocyanation or cross-coupling could be explored. Iridium-catalyzed C-H activation, while typically focused on aromatic silylation, provides a conceptual framework for developing catalysts that could interact with the alkyl chain of this compound under specific directing-group guidance. organic-chemistry.org

The table below summarizes potential catalytic transformations for this compound and the expected outcomes.

| Catalytic System | Transformation of Aldehyde | Potential Outcome |

| Proline-derived Organocatalysts | Asymmetric Aldol Reaction | Enantiomerically enriched β-hydroxy aldehyde |

| Diphenylprolinol Silyl Ethers | Asymmetric Michael Addition | Chiral γ-functionalized aldehyde |

| Rhodium/phosphine (B1218219) complexes | Reductive Amination | Chiral amine with a long functionalized chain |

| Transition Metal (e.g., Ni, Pd) | Cross-coupling with organometallics | Ketone or secondary alcohol derivatives |

Mechanistic Investigations and Computational Studies on Reaction Pathways

A deep understanding of reaction mechanisms is paramount for the rational design of new synthetic methods. For a molecule as complex as this compound, mechanistic investigations, often augmented by computational studies, will be crucial for unraveling the subtleties of its reactivity.

For instance, in stereoselective reactions, the role of the bulky TBDPS ether in influencing the transition state geometry needs to be elucidated. Computational modeling, using methods like Density Functional Theory (DFT), can provide insights into the energies of different reaction pathways and transition states, helping to explain and predict the observed chemo- and stereoselectivity. nih.govrsc.org Studies on β-silyloxy aldehydes have already shown that the size of the silyl protecting group can significantly impact the diastereoselectivity of reactions like the Mukaiyama aldol addition, a principle that is directly applicable here. researchgate.netnih.gov

Furthermore, computational studies can aid in the design of new catalysts. By modeling the interaction of potential catalysts with the substrate, researchers can predict which catalysts are likely to be most effective and selective, thereby streamlining the experimental discovery process. Mechanistic probes, such as kinetic isotope effect studies and the analysis of reaction intermediates, will also be vital in validating the proposed reaction pathways.

Expansion into Novel Synthetic Applications (e.g., Polymer Chemistry, Material Science Precursors)

Beyond its use as a building block in traditional organic synthesis, this compound holds considerable potential as a precursor in polymer chemistry and materials science. The long alkyl chain combined with the terminal aldehyde and the robust silyl ether at the other end makes it an attractive monomer for the synthesis of functional polymers.

The aldehyde functionality can be utilized in various polymerization reactions. For example, it can undergo polycondensation with diamines to form polyimines or be a key component in multicomponent polymerizations. mdpi.com The resulting polymers would possess pendant silyl ether groups, which could be later deprotected to reveal hydroxyl groups. These hydroxylated polymers could have interesting properties, such as improved hydrophilicity or the ability to participate in hydrogen bonding networks, making them potentially useful as biocompatible materials or for drug delivery applications. numberanalytics.com

The long, flexible octyl chain would impart a degree of flexibility to the polymer backbone, while the bulky TBDPS groups could influence the polymer's morphology and thermal properties. The potential to create well-defined block copolymers, where one block is derived from this compound, opens up possibilities for creating self-assembling materials with ordered nanostructures.

In materials science, the silyl ether moiety could be used to anchor the molecule to silica-based surfaces, creating functionalized materials with tailored surface properties. The aldehyde could then be used for further chemical modifications, such as the immobilization of catalysts or biomolecules. The table below outlines some potential applications in these emerging areas.

| Application Area | Role of this compound | Potential Material/Product |

| Polymer Chemistry | Monomer in polycondensation or addition polymerization | Functional polymers with pendant hydroxyl groups (after deprotection) |

| Materials Science | Surface modification agent for silica | Functionalized surfaces for catalysis or bioconjugation |

| Nanotechnology | Building block for self-assembling block copolymers | Ordered nanostructured materials |

Q & A

Q. Optimization Table :

| Condition | Yield (%) | Regioselectivity (Si-O vs. C=O) |

|---|---|---|

| Imidazole/DCM | 78 | 95:5 |

| DMAP/THF | 82 | 98:2 |

| DBU/Toluene | 65 | 85:15 |

DMAP in THF maximizes selectivity .

Basic: What purification strategies are effective for isolating this compound?

Answer:

- Chromatography : Use silica gel (230–400 mesh) with hexane:ethyl acetate (gradient elution).

- Recrystallization : Employ cyclohexane at −20°C for high-purity crystals.

- Distillation : Short-path distillation under reduced pressure (≤0.1 mmHg, 120–140°C).

Monitor purity via GC-MS or HPLC with UV detection .

Advanced: How to resolve spectral data contradictions in structural confirmation?

Answer:

Address NMR/IR discrepancies by:

Dynamic effects : Record variable-temperature NMR to detect conformational changes.

Isotopic labeling : Synthesize ¹³C-labeled aldehyde for unambiguous assignment.

Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16).

For example, a 0.2 ppm deviation in ¹H NMR may arise from solvent polarity effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.